- Highly efficient copper-catalyzed N-arylation of amine with arylhalide using hydrazone as ligand, Fenzi Cuihua, 2016, 30(5), 420-427

Cas no 937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-)

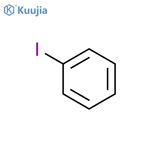

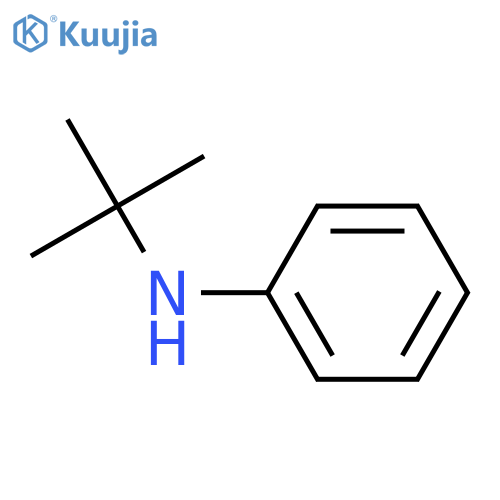

937-33-7 structure

Nom du produit:Benzenamine,N-(1,1-dimethylethyl)-

Numéro CAS:937-33-7

Le MF:C10H15N

Mégawatts:149.232802629471

MDL:MFCD05669577

CID:815489

PubChem ID:254260

Benzenamine,N-(1,1-dimethylethyl)- Propriétés chimiques et physiques

Nom et identifiant

-

- Benzenamine,N-(1,1-dimethylethyl)-

- N-tert-butylaniline

- Aniline,N-tert-butyl

- N-t-butylaniline

- phenyl-t-butylamine

- tert butylaniline

- tert-Butyl-phenyl-amine

- Aniline, N-tert-butyl- (6CI, 7CI, 8CI)

- N-(1,1-Dimethylethyl)benzenamine (ACI)

- N-Phenyl-tert-butylamine

- NSC 78378

- 937-33-7

- NSC78378

- tert-butylaniline

- Phenyl-tert.-butylamin

- DTXSID20291812

- Benzenamine, N-(1,1-dimethylethyl)-

- N-(tert-butyl)-N-phenylamine

- N-phenyl-t-butylamine

- N-tert-butyl-aniline

- DB-371653

- Q63391568

- NSC-78378

- Aniline, N-tert-butyl-,

- NCIOpen2_000749

- aniline, N-t-butyl-

- t-butylaniline

- F74431

- MFCD05669577

- SCHEMBL50034

- N-(tert-butyl)aniline

- MS-1462

- AKOS015994146

-

- MDL: MFCD05669577

- Piscine à noyau: 1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3

- La clé Inchi: ABRWESLGGMHKEA-UHFFFAOYSA-N

- Sourire: C1C=CC(NC(C)(C)C)=CC=1

Propriétés calculées

- Qualité précise: 149.12000

- Masse isotopique unique: 149.120449483g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 2

- Complexité: 107

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 12Ų

- Le xlogp3: 2.6

Propriétés expérimentales

- Dense: 0.9529 (estimate)

- Point de fusion: 1.08°C (estimate)

- Point d'ébullition: 240.76°C (estimate)

- Indice de réfraction: 1.5270

- Le PSA: 12.03000

- Le LogP: 2.97000

- Le PKA: 7.00(at 25℃)

Benzenamine,N-(1,1-dimethylethyl)- Informations de sécurité

Benzenamine,N-(1,1-dimethylethyl)- Données douanières

- Code HS:2921420090

- Données douanières:

Code douanier chinois:

2921420090Résumé:

2921420090 autres dérivés d'aniline et leurs sels. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

SH: 2921420090 dérivés de l'aniline et leurs sels TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

Benzenamine,N-(1,1-dimethylethyl)- PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01RVL9-1g |

Benzenamine, N-(1,1-dimethylethyl)- |

937-33-7 | 90% | 1g |

$280.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-1mg |

N-(tert-butyl)aniline |

937-33-7 | 98% | 1mg |

¥509.00 | 2024-04-24 | |

| Ambeed | A957490-5g |

N-tert-Butylaniline |

937-33-7 | 90% | 5g |

$1348.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-5mg |

N-(tert-butyl)aniline |

937-33-7 | 98% | 5mg |

¥627.00 | 2024-04-24 | |

| abcr | AB298449-100 mg |

N-(tert-Butyl)-N-phenylamine; . |

937-33-7 | 100mg |

€221.50 | 2023-04-26 | ||

| abcr | AB298449-100mg |

N-(tert-Butyl)-N-phenylamine; . |

937-33-7 | 100mg |

€283.50 | 2025-02-17 | ||

| 1PlusChem | 1P01RVL9-100mg |

Benzenamine, N-(1,1-dimethylethyl)- |

937-33-7 | 90% | 100mg |

$68.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-2mg |

N-(tert-butyl)aniline |

937-33-7 | 98% | 2mg |

¥578.00 | 2024-04-24 | |

| Ambeed | A957490-100mg |

N-tert-Butylaniline |

937-33-7 | 90% | 100mg |

$85.0 | 2024-04-16 | |

| Ambeed | A957490-250mg |

N-tert-Butylaniline |

937-33-7 | 90% | 250mg |

$143.0 | 2024-04-16 |

Benzenamine,N-(1,1-dimethylethyl)- Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) , 2-Thiophenecarboxaldehyde, 2-methyl-2-phenylhydrazone Solvents: Dimethyl sulfoxide ; 36 h, 95 °C

Référence

Synthetic Routes 2

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride , rel-N,N-Dicyclohexyl-P-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-P-phenylphosphinous … Solvents: Toluene ; 18 h, reflux

Référence

- Efficient palladium-catalyzed amination of aryl chlorides using dicyclohexylamino[(2,6-dimethyl)morpholino]phenylphosphine as a PN2 ligand, Synthesis, 2009, (5), 815-823

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) Solvents: Toluene ; 20 h, 120 °C; 120 °C → rt

Référence

- Efficient palladium catalysts for the amination of aryl chlorides: a comparative study on the use of phosphium salts as precursors to bulky, electron-rich phosphines, Tetrahedron, 2005, 61(41), 9705-9709

Synthetic Routes 5

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine

Référence

- 2-[Bis(1-adamantantyl)phosphino]-N,N-dimethylaniline, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-2

Synthetic Routes 7

Conditions de réaction

1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 10 min, rt

1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C

1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C

Référence

- A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines, Chemistry - A European Journal, 2010, 16(6), 1983-1991

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Chlorosuccinimide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 30 min, rt

1.2 Reagents: Perchloric acid ; 2 h, 0 °C

1.2 Reagents: Perchloric acid ; 2 h, 0 °C

Référence

- Practical and regioselective amination of arenes using alkyl amines, Nature Chemistry, 2019, 11(5), 426-433

Synthetic Routes 9

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Hexane ; -78 °C; -78 °C → -50 °C; -50 °C → 0 °C

1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt

1.3 Solvents: Water ; rt

1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt

1.3 Solvents: Water ; rt

Référence

- Base strengths of substituted tritylamines, N-alkylanilines, and tribenzylamine in aqueous solution and the gas phase: Steric effects upon solvation and resonance interactions, European Journal of Organic Chemistry, 2004, (24), 5031-5039

Synthetic Routes 11

Synthetic Routes 12

Conditions de réaction

1.1 Catalysts: Copper(II) triflate Solvents: Nitromethane ; 2 h, rt

Référence

- Copper-catalyzed N-tert-butylation of aromatic amines under mild conditions using tert-butyl 2,2,2-trichloroacetimidate, Synlett, 2014, 25(11), 1550-1554

Synthetic Routes 13

Synthetic Routes 14

Conditions de réaction

1.1 Catalysts: Bis(dibenzylideneacetone)palladium , BINAP Solvents: Toluene ; 30 min, rt

1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C

1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C

Référence

- Novel acyclic diaminocarbene ligands with increased steric demand and their application in gold catalysis, Organic Letters, 2010, 12(21), 4860-4863

Synthetic Routes 15

Conditions de réaction

1.1 Solvents: Tetrahydrofuran ; 12 h, 0 °C → 25 °C

1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Référence

- Synthesis of polyfunctional secondary amines by the reaction of functionalized organomagnesium reagents with tertiary nitroalkanes, Synthesis, 2015, 47(20), 3246-3256

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Potassium hydride Catalysts: Acetic acid , Propanoic acid, 2,2-dimethyl-, copper(2+) salt (2:1)

Référence

- The chemistry of pentavalent organobismuth reagents. Part 14. Recent advances in the copper-catalyzed phenylation of amines, Tetrahedron, 1997, 53(12), 4137-4144

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 3 - 48 h, 100 - 110 °C

Référence

- Preparation of amines, hydrazones, hydrazines, and indazoles by hydroamination or cross-coupling reactions catalyzed by palladium or gold in the presence of a phosphine ligand, World Intellectual Property Organization, , ,

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane , Water

Référence

- A Convenient Method for Direct N-tert-Butylation of Aromatic Amines, Journal of Organic Chemistry, 1995, 60(8), 2613-14

Synthetic Routes 19

Conditions de réaction

1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine , 2789690-58-8 Solvents: Tetrahydrofuran ; 20 min, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt

Référence

- Palladium allyl organometallic compounds, palladium phosphine complexes as catalysts for coupling reaction and processes for preparation thereof, World Intellectual Property Organization, , ,

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Catalysts: Phosphine, dicyclohexyl[1-(tricyclohexylphosphoranylidene)ethyl]- , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; 24 h, 60 °C

Référence

- Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides, Angewandte Chemie, 2022, 61(47),

Benzenamine,N-(1,1-dimethylethyl)- Raw materials

- Benzenesulfonic acid,potassium salt (1:1)

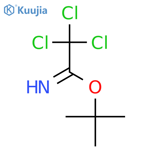

- tert-butyl 2,2,2-trichloroethanecarboximidate

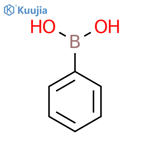

- Phenylboronic acid

- Triphenylbismuth diacetate

- Iodobenzene

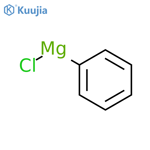

- Phenylmagnesium chloride

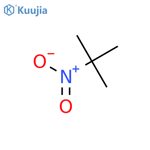

- 2-Methyl-2-nitropropane

- 2-methylpropan-2-amine

Benzenamine,N-(1,1-dimethylethyl)- Preparation Products

Benzenamine,N-(1,1-dimethylethyl)- Littérature connexe

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-) Produits connexes

- 768-52-5(N-Isopropylaniline)

- 1213865-12-3((R) or (S)-2,3-dihydro-1H-indene-1,7-diaMine)

- 876690-17-4(N-(1-cyanocyclohexyl)-N-methyl-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide)

- 2680800-50-2(4-(Prop-2-en-1-yl)-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid)

- 112282-41-4(2-(1-Pyrrolidinylmethyl)azepane)

- 2413897-60-4(Tert-butyl 8-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate)

- 1177304-14-1(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine)

- 2171666-76-3(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-1-methylpiperazine-2-carboxylic acid)

- 2228511-25-7(1-5-(2-methylcyclopropyl)furan-2-ylcyclopropan-1-amine)

- 1339616-59-9(Butanamide, N-(4-methyl-3-piperidinyl)-)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-

Pureté:99%/99%

Quantité:1g/5g

Prix ($):346.0/1213.0